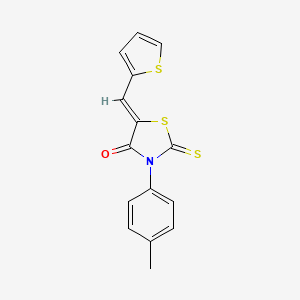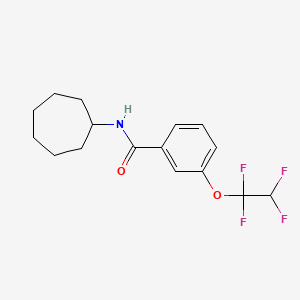![molecular formula C14H15IN4O3S B10898780 4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898780.png)
4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with an iodo group, a pyrrolidinylsulfonylphenyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Attachment of the Pyrrolidinylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring followed by the attachment of the pyrrolidine group through nucleophilic substitution.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid or ester to the carboxamide group using reagents such as ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine or phenyl ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodo group or the carboxamide group, leading to the formation of amines or alcohols.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~), and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate, primary or secondary amines, and alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones, and oxidized phenyl derivatives.
Reduction: Amines, alcohols, and deiodinated products.
Substitution: Thiolated, aminated, or alkylated derivatives.
科学研究应用
4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to investigate biological processes and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-IODO-N~3~-[4-(1-PIPERIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-IODO-N~3~-[4-(1-MORPHOLINYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a morpholine ring instead of a pyrrolidine ring.
4-IODO-N~3~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Features a pyrrolidinylcarbonyl group instead of a pyrrolidinylsulfonyl group.
Uniqueness
The uniqueness of 4-IODO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodo group allows for versatile chemical modifications, while the pyrrolidinylsulfonylphenyl group enhances its potential interactions with biological targets.
属性
分子式 |
C14H15IN4O3S |
|---|---|
分子量 |
446.27 g/mol |
IUPAC 名称 |
4-iodo-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H15IN4O3S/c15-12-9-16-18-13(12)14(20)17-10-3-5-11(6-4-10)23(21,22)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,18)(H,17,20) |
InChI 键 |
BZOONNYYFVADSV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B10898697.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898700.png)
![11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898702.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B10898705.png)

![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)

![methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10898738.png)

![Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B10898751.png)
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide](/img/structure/B10898765.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898771.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![N-(2-bromo-4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898778.png)
